Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Enzymology Cell-free assay Caspase biochemistry

Z-YVAD-FMK (CAS 1926163-56-5) features a free carboxylic acid DL-Asp P1 residue and FMK warhead, eliminating the esterase pre-activation step required by O-methyl ester prodrugs (CAS 210344-97-1). This ensures consistent, time-dependent irreversible caspase-1/4 inhibition without inter-assay variability. The Z-capped N-terminus provides distinct membrane partitioning vs. acetyl congeners. Standardized protocols: ≥15 min preincubation; validate selectivity via caspase-3 activity. Supplied as ≥97% purity yellowish powder; soluble in anhydrous DMSO. For in vivo use: 200 µg/day i.p. (ApoE⁻/⁻ mouse model) or 8 mg/kg i.p. (acute challenge).

Molecular Formula C31H37FN4O10
Molecular Weight 644.6 g/mol
Cat. No. B13028188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr-Val-Ala-DL-Asp-fluoromethylketone
Molecular FormulaC31H37FN4O10
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1
InChIKeyOQWPUPYHBJZJGR-CUEUXKTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (Z-YVAD-FMK): Core Identity and Compound Class for Informed Procurement


Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (CAS 1926163-56-5, synonym Z-YVAD-FMK) is a synthetic tetrapeptide fluoromethylketone (FMK) that functions as a cell-permeable, irreversible covalent inhibitor of inflammatory caspases, principally caspase-1 and caspase-4 [1]. The compound bears an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal Asp-fluoromethylketone warhead, with the Asp P1 residue present in DL (racemic) configuration and as the free carboxylic acid form (C₃₀H₃₇FN₄O₉, MW 616.64), distinguishing it from the more commonly cataloged O-methyl ester L-Asp variant (CAS 210344-97-1, C₃₁H₃₉FN₄O₉, MW 630.66) . It is manufactured to research-grade specifications by Bachem AG (product code 4027532 / legacy N-1595) with a certified purity of ≥96.6% .

Why Generic Caspase-1 Inhibitor Substitution Fails: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone Procurement Rationale


Procurement decisions for peptide-based caspase inhibitors cannot be reduced to simple target-class equivalence because three orthogonal structural variables — warhead chemistry, N-terminal capping, and P1 stereochemistry — independently govern inhibition mechanism, cell penetration efficiency, and selectivity breadth [1]. The FMK warhead confers time-dependent irreversible inhibition fundamentally distinct from the rapid-equilibrium reversible binding of aldehyde (CHO) inhibitors, while the Z-capped N-terminus modulates membrane partitioning differently from acetyl (Ac) congeners [1]. Critically, the DL-Asp configuration and free carboxylic acid at P1 in this specific compound (CAS 1926163-56-5) eliminate the esterase pre-activation requirement mandatory for O-methyl ester prodrug forms (CAS 210344-97-1), directly altering both cell-free assay protocols and intracellular pharmacokinetics [2]. The quantitative evidence below demonstrates that substituting this compound with a generic 'caspase-1 inhibitor' — even one sharing the YVAD recognition sequence — introduces uncontrolled variables in potency, reversibility, and activation kinetics that can confound experimental interpretation and cross-study reproducibility.

Quantitative Differentiation Evidence: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone vs. Closest Comparators


P1 Stereochemistry and Free Acid Form: DL-Asp (CAS 1926163-56-5) vs. O-Methyl Ester L-Asp (CAS 210344-97-1) — Esterase-Independent Activation

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (CAS 1926163-56-5) possesses a free carboxylic acid at the Asp P1 side chain (C₃₀H₃₇FN₄O₉, MW 616.64) with DL (racemic) stereochemistry, in contrast to the more widely listed Z-YVAD-FMK O-methyl ester variant (CAS 210344-97-1, C₃₁H₃₉FN₄O₉, MW 630.66) that requires esterase pre-treatment to generate the active free carboxyl form for purified enzyme assays . The O-methyl ester prodrug strategy is explicitly documented as a cell-permeability enhancement feature — with manufacturers cautioning that 'if the intended use is on purified or recombinant enzymes, esterase should be added to generate free carboxyl groups' . The DL-Asp free acid form eliminates this obligatory enzymatic pre-activation step, providing direct, esterase-independent activity on recombinant caspase preparations .

Enzymology Cell-free assay Caspase biochemistry

Irreversible FMK Warhead vs. Reversible Aldehyde Inhibitor Ac-YVAD-CHO: Sustained Target Engagement Kinetics

Z-YVAD-FMK employs a fluoromethylketone (FMK) warhead that forms a covalent, irreversible thioether adduct with the active-site cysteine of caspase-1, producing time-dependent inhibition that is mechanistically distinct from the rapid-equilibrium reversible binding of aldehyde-based inhibitors such as Ac-YVAD-CHO [1]. The FMK warhead exhibits slightly lower intrinsic reactivity than the chloromethylketone (CMK) warhead, providing greater target specificity vs. off-target cysteine proteases [2]. Ac-YVAD-CHO, by contrast, is a strictly reversible inhibitor with a reported Ki of 0.2–0.76 nM for recombinant human caspase-1, requiring continuous target occupancy for sustained inhibition . FMK inhibitors exhibit no specificity towards individual caspases even at low concentrations, meaning the irreversible covalent mechanism — not sequence selectivity — is the dominant determinant of inhibition breadth [3].

Inhibition kinetics Covalent inhibitor Caspase-1 pharmacodynamics

Head-to-Head Potency: Z-YVAD-FMK vs. Pan-Caspase Inhibitor Z-VAD-FMK in Leukemia Cell Apoptosis

In a direct head-to-head comparison using khat (Catha edulis)-induced apoptosis in human leukemia cells (HL-60, NB4, Jurkat), Z-YVAD-FMK demonstrated a 40-fold greater potency than the broad-spectrum pan-caspase inhibitor Z-VAD-FMK [1]. Both inhibitors were tested in parallel under identical experimental conditions, with submicromolar concentrations of Z-YVAD-FMK sufficient to block apoptosis, whereas Z-VAD-FMK required substantially higher concentrations to achieve equivalent effects [1]. The caspase-8-selective inhibitor Z-IETD-FMK showed intermediate potency (IC₅₀ = 8 × 10⁻⁸ M), indicating that caspase-1 inhibition by Z-YVAD-FMK is a particularly effective intervention point in this apoptotic pathway [1].

Apoptosis Leukemia Caspase inhibition potency

Caspase Selectivity Fingerprint: Inflammatory Caspases (1, 4, 5) vs. Executioner Caspases (2, 3, 6, 7) — Differential Inhibition Breadth Relative to Z-VAD-FMK

Z-YVAD-FMK exhibits a restricted selectivity profile: it potently inhibits caspase-1 and caspase-4, displays weaker activity against caspase-5, and shows no inhibitory activity against executioner caspases-2, -3, -6, or -7 [1]. This contrasts with Z-VAD-FMK, a pan-caspase inhibitor that broadly suppresses caspases-1, -3, -4, and -7 with reported IC₅₀ values ranging from 74.7 nM (caspase-7) to 2,112 nM (caspase-6) in recombinant enzyme assays [2]. In cellular models, Z-YVAD-FMK (100 µM, 24 h) significantly reduced butyrate-induced growth inhibition in Caco-2 cells, while independent studies confirm that 'Z-YVAD-FMK significantly reduces caspase-1 activity to 51% ± 34% but has no effect on caspase-3 activity (98% ± 5%)' [3]. The functional consequence is that Z-YVAD-FMK selectively interrogates the inflammatory caspase-1/4/5 axis without confounding effects from executioner caspase blockade.

Caspase selectivity Inflammasome Pyroptosis

In Vivo Efficacy: Z-YVAD-FMK Suppresses Atherosclerotic Lesion Development in ApoE⁻/⁻ Mice — Comparable to GSDMD Inhibitor Z-LLSD-FMK

In a chronic in vivo disease model, ApoE⁻/⁻ mice fed a western diet were treated intraperitoneally with Z-YVAD-FMK (200 µg/day), Z-LLSD-FMK (200 µg/day), or a combination of both from 14 to 18 weeks of age [1]. Z-YVAD-FMK monotherapy significantly reduced atherosclerotic lesion formation, macrophage infiltration in lesions, and protein levels of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) compared to vehicle controls [1]. Treatment also significantly decreased pyroptosis-related proteins including activated caspase-1, activated GSDMD, cleaved IL-1β, and HMGB1 in aortas [1]. No significant differences were observed between the Z-YVAD-FMK group and the Z-LLSD-FMK group across all measured outcomes, and the combination of both inhibitors did not yield enhanced effects, indicating that caspase-1 inhibition alone achieves maximal pathway suppression in this model [1]. In a separate in vivo protocol, Z-YVAD-FMK was administered at 8 mg/kg i.p. as a caspase-4 inhibitor alongside a pan-caspase inhibitor and Ac-YVAD-CMK comparator, confirming multi-route in vivo applicability .

Atherosclerosis Inflammasome In vivo pharmacology

Cell Permeability Design: O-Methyl Ester Prodrug Strategy — Enabling Intracellular Target Access vs. CMK-Based Inhibitors

Z-YVAD-FMK (in its standard O-methyl ester form, CAS 210344-97-1) incorporates an O-methyl ester modification at the Asp P1 position specifically engineered to enhance cell membrane permeability, enabling both in vitro and in vivo applications without additional transfection or permeabilization agents . In contrast, the corresponding chloromethylketone inhibitor Ac-YVAD-CMK is explicitly characterized in the primary literature as 'more specific for the ICE-like subfamily of cysteine proteases but less cell permeable,' requiring higher doses and pre-treatment before anti-Fas antibody challenge to achieve protection in vivo [1]. The Z (benzyloxycarbonyl) N-terminal cap on Z-YVAD-FMK further modulates membrane partitioning relative to the acetyl (Ac) N-terminal cap on Ac-YVAD-CMK, with the comparative pharmacology review establishing that 'N-terminal capping strategies modulate membrane permeability, metabolic stability, and systemic exposure' [2]. The FMK warhead additionally provides greater cysteine protease specificity compared to the more reactive CMK warhead, reducing off-target cathepsin labeling [3].

Cell permeability Prodrug design Caspase inhibitor delivery

Optimal Application Scenarios for Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone Procurement


Cell-Free Recombinant Caspase-1/Caspase-4 Enzymatic Assays Requiring Esterase-Independent Direct Inhibition

When using purified or recombinant caspase-1 or caspase-4 in biochemical assays, the DL-Asp free acid form (CAS 1926163-56-5) circumvents the mandatory esterase pre-treatment step required for the O-methyl ester prodrug variant (CAS 210344-97-1) . This eliminates a source of inter-experimental variability — incomplete esterase digestion — and simplifies assay workflows. The irreversible FMK warhead provides time-dependent covalent inhibition, with apparent IC₅₀ values dependent on preincubation duration, requiring standardized enzyme/inhibitor preincubation protocols (e.g., 15 min preincubation + 40 min reaction) for reproducible quantification [1]. Note that FMK inhibitors exhibit broad cross-reactivity across caspase family members even at low concentrations, so orthogonal selectivity validation (e.g., caspase-3 activity monitoring) is recommended [2].

In Vivo Inflammasome/Pyroptosis Studies in Murine Atherosclerosis and Vascular Inflammation Models

Z-YVAD-FMK is validated for chronic in vivo administration at 200 µg/day i.p. in ApoE⁻/⁻ mice, where it significantly reduces atherosclerotic lesion formation, macrophage infiltration, VCAM-1/MCP-1 expression, and pyroptosis markers (activated caspase-1, GSDMD, cleaved IL-1β, HMGB1) to an extent statistically indistinguishable from the newer GSDMD inhibitor Z-LLSD-FMK . For acute inflammasome challenge models, an alternative dosing regimen of 8 mg/kg i.p. (dissolved in 5% DMSO in PBS) has been established [1]. The compound is supplied as a yellowish powder (purity ≥96.6%) soluble in DMSO; for in vivo formulation, stock solutions should be prepared in fresh, anhydrous DMSO to avoid moisture-induced solubility reduction [2].

Selective Pharmacological Dissection of Inflammatory Caspase-1/4/5 Axis vs. Executioner Caspase-Dependent Apoptosis

For studies requiring discrimination between inflammasome-driven pyroptosis (caspase-1/4/5) and classical apoptosis (caspase-3/6/7), Z-YVAD-FMK provides selective blockade of the inflammatory caspase arm: it reduces caspase-1 activity to 51% ± 34% while sparing caspase-3 activity (98% ± 5% residual) . This selectivity is functionally meaningful — unlike Z-VAD-FMK, which broadly suppresses both inflammatory and executioner caspases (caspase-3 IC₅₀ = 168.0 nM, caspase-7 IC₅₀ = 74.7 nM) [1]. The compound's 40-fold greater potency over Z-VAD-FMK in caspase-1-dependent apoptosis models (IC₅₀ = 20 nM vs. 800 nM) [2] further supports its use when selective inflammatory caspase interrogation is required at low compound concentrations.

Pulse-Chase and Washout Experimental Designs Requiring Irreversible, Sustained Target Engagement

The irreversible covalent FMK warhead ensures that once Z-YVAD-FMK alkylates the active-site cysteine of caspase-1, inhibition persists after compound removal from the extracellular medium . This property is essential for pulse-chase protocols where inhibitor is applied for a defined window and then washed out to study the temporal requirement for caspase-1 activity. The free acid DL-Asp form (CAS 1926163-56-5) is particularly suited to this application because it does not require ongoing intracellular esterase activity to maintain the active inhibitor pool, as would be the case for the O-methyl ester prodrug form [1]. Users should be aware that the irreversible mechanism also means that FMK inhibitors exhibit 'no specificity towards different caspases even at low concentrations' [2], so pulse-chase data must be interpreted with the understanding that prolonged incubation may result in cumulative off-target caspase labeling.

Quote Request

Request a Quote for Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.